A Comprehensive Technical Guide to 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1): Properties, Synthesis, and Spectroscopic Analysis
A Comprehensive Technical Guide to 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1): Properties, Synthesis, and Spectroscopic Analysis
Introduction and Strategic Significance
5-(4-Bromophenyl)-2-phenylpyrimidine is a substituted aromatic heterocycle featuring a central pyrimidine core. The pyrimidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.
The strategic importance of 5-(4-Bromophenyl)-2-phenylpyrimidine lies in its utility as a synthetic intermediate and a molecular scaffold for further chemical elaboration. The presence of two distinct aryl groups (phenyl and 4-bromophenyl) and a reactive pyrimidine core offers multiple points for diversification. Notably, the 5-(4-bromophenyl)pyrimidine substructure is a key component in the synthesis of potent pharmaceuticals, including Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][3][4] This connection underscores the compound's relevance to researchers and professionals in drug development, who may utilize it as a building block for creating novel analogues and exploring structure-activity relationships (SAR).
This guide provides an in-depth examination of the compound's physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, presents a detailed analysis of its expected spectroscopic signature, and covers essential safety and handling protocols.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below, compiled from verified chemical databases, provides the core physicochemical profile for 5-(4-Bromophenyl)-2-phenylpyrimidine.[5]
Core Data Summary
| Property | Value | Source |
| CAS Number | 193886-10-1 | [5] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [5] |
| Molecular Weight | 311.18 g/mol | [5] |
| Exact Mass | 310.0110 g/mol | [5] |
| Calculated LogP | 4.57 | [5] |
| Polar Surface Area (PSA) | 25.78 Ų | [5] |
| Synonyms | Pyrimidine, 5-(4-bromophenyl)-2-phenyl | [5] |
Chemical Structure
The structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 5-position with a 4-bromophenyl group.
Caption: Chemical structure of 5-(4-Bromophenyl)-2-phenylpyrimidine.
Synthesis and Mechanistic Considerations
The construction of the 5-arylpyrimidine scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. These methods are favored in modern organic synthesis due to their high functional group tolerance, broad substrate scope, and typically high yields.[6]
Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent choice for this transformation, reacting a halo-pyrimidine with an arylboronic acid. The proposed synthesis involves the coupling of 5-bromo-2-phenylpyrimidine with (4-bromophenyl)boronic acid . This specific pathway is chosen for several reasons:
-
Reactivity and Selectivity: The C5 position of the pyrimidine ring is electronically suitable for cross-coupling, and the C-Br bond provides an optimal balance of reactivity and stability for the oxidative addition step with the palladium catalyst.[7]
-
Reagent Availability: Both starting materials, 5-bromo-2-phenylpyrimidine and (4-bromophenyl)boronic acid, are commercially available or readily synthesized, making this a practical and accessible route for research laboratories.
Caption: Proposed synthetic workflow via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a self-validating system, incorporating in-process controls (TLC) and a definitive purification step to ensure the integrity of the final product.
Materials:
-
5-Bromo-2-phenylpyrimidine (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane (or Toluene)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-phenylpyrimidine (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (or toluene) to dissolve the reagents, followed by the 2M aqueous Na₂CO₃ solution. The biphasic mixture should be stirred vigorously.
-
Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is crucial for driving the catalytic cycle, particularly the transmetalation and reductive elimination steps.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (5-bromo-2-phenylpyrimidine) and the appearance of a new, typically more nonpolar, product spot indicates reaction completion. This typically takes 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The precise eluent system should be determined by prior TLC analysis.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum to yield 5-(4-Bromophenyl)-2-phenylpyrimidine as a solid. Confirm identity and purity via spectroscopic methods (NMR, MS).
Spectroscopic Characterization (Predicted)
While dedicated high-resolution experimental spectra for this specific compound are not widely published, a robust prediction of its spectroscopic signature can be made based on established principles and data from structurally analogous compounds.[8]
Caption: Logical workflow for spectroscopic analysis and confirmation.
Mass Spectrometry (MS)
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Molecular Ion: The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Expect two peaks of nearly equal intensity (~1:1 ratio) at m/z values corresponding to [M]⁺ and [M+2]⁺.
-
[M]⁺: ~310.01 m/z (for ⁷⁹Br isotope)
-
[M+2]⁺: ~312.01 m/z (for ⁸¹Br isotope)
-
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺ at m/z ~231) and cleavage of the phenyl or pyrimidine rings.
¹H NMR Spectroscopy
The proton NMR spectrum (in CDCl₃) is predicted to show distinct signals in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.9 - 9.1 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H |
| ~8.4 - 8.6 | Multiplet (m) | 2H | Phenyl protons ortho to pyrimidine |
| ~7.6 - 7.7 | Doublet (d) | 2H | Bromophenyl protons ortho to pyrimidine |
| ~7.5 - 7.6 | Doublet (d) | 2H | Bromophenyl protons ortho to Br |
| ~7.4 - 7.5 | Multiplet (m) | 3H | Remaining Phenyl protons |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show multiple signals in the aromatic region (120-165 ppm). Key predicted signals include the deshielded pyrimidine carbons, the carbon bearing the bromine atom (ipso-C-Br) around 123 ppm, and the other quaternary and protonated aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions typical for aromatic heterocyclic systems.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. These are often sharp and informative for the heterocyclic core.
-
~1100-1000 cm⁻¹: C-Br stretching vibration.
Safety and Handling
As a novel chemical entity, 5-(4-Bromophenyl)-2-phenylpyrimidine should be handled with care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not available, guidelines for similar aromatic halogenated compounds should be followed.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1) is a synthetically accessible and valuable heterocyclic compound. Its structural features, particularly the 5-arylpyrimidine core, position it as a significant building block for researchers in medicinal chemistry and drug discovery. The robust and well-understood Suzuki-Miyaura coupling provides a reliable pathway for its synthesis. The predicted spectroscopic data outlined in this guide serves as a crucial reference for its characterization and quality control. Adherence to standard safety protocols is essential when handling this compound to ensure a safe and effective research environment.
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5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1 | Chemsrc . Chemsrc. Available at: [Link]
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Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. Available at: [Link]
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Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. Available at: [Link]
- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
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Safety Data Sheet . AkzoNobel. Available at: [Link]
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Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors . National Center for Biotechnology Information. Available at: [Link]
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(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist . ResearchGate. Available at: [Link]
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist . National Center for Biotechnology Information. Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. Available at: [Link]
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Hazards identification SECTION 3 . Regulations.gov. Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Available at: [Link]
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SAFETY DATA SHEET . Micro-Measurements. Available at: [Link]
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